2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common method includes the acylation of a benzothiophene derivative with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase-transfer catalysts can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: A related compound with similar structural features but different functional groups.
2-[(2-Ethylhexanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A close analog with slight variations in the substituents.
Uniqueness
2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of functional groups and the benzothiophene core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C20H32N2O2S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(2-ethylhexanoylamino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H32N2O2S/c1-4-7-9-14(6-3)19(24)22-20-17(18(21)23)15-11-10-13(8-5-2)12-16(15)25-20/h13-14H,4-12H2,1-3H3,(H2,21,23)(H,22,24) |
InChI Key |
OGRDPAHAUWELFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)CCC)C(=O)N |
Origin of Product |
United States |
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